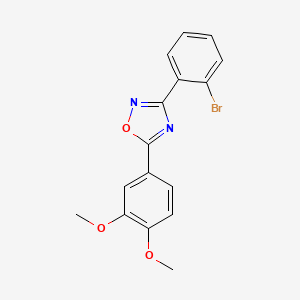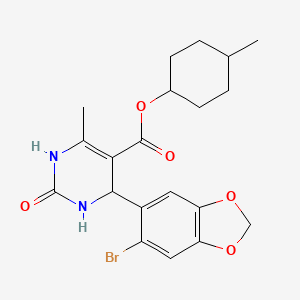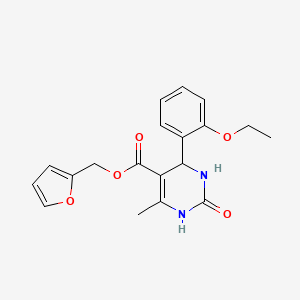![molecular formula C17H14ClN3O3 B5066957 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5066957.png)
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential biological activity. In
作用機序
The mechanism of action of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may interact with certain enzymes and proteins in the body, leading to changes in cellular signaling pathways and gene expression. This may ultimately result in the inhibition of cancer cell growth, the suppression of infectious diseases, and the modulation of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide can have biochemical and physiological effects on cells and tissues. This compound has been shown to inhibit the growth of certain cancer cells, such as breast cancer and lung cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal activity against certain infectious agents. Finally, this compound has been shown to have potential neuroprotective effects, suggesting that it may have applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide in lab experiments is its potential biological activity against a variety of diseases. Additionally, this compound has a unique chemical structure, which may allow researchers to explore new drug targets and mechanisms of action. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it interacts with enzymes and proteins in the body. Additionally, future research could explore the potential use of this compound in combination with other drugs or therapies, in order to enhance its biological activity. Finally, future research could focus on developing new derivatives of this compound, in order to improve its potency and reduce its toxicity.
合成法
The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl chloroacetate to form 2-(2-chlorophenyl)acetohydrazide. This compound is then reacted with sodium methoxide and 4-methoxybenzyl chloride to form the final product, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide.
科学的研究の応用
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide has potential applications in scientific research as a tool compound for studying biological systems. This compound has been shown to have potential biological activity against cancer cells, infectious diseases, and neurological disorders. Researchers have used this compound in studies to investigate the mechanism of action of certain enzymes and proteins, as well as to explore new drug targets.
特性
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-12-8-6-11(7-9-12)19-16(22)10-15-20-17(24-21-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDEQWTBRWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)
![[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5066949.png)
![1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5066968.png)
